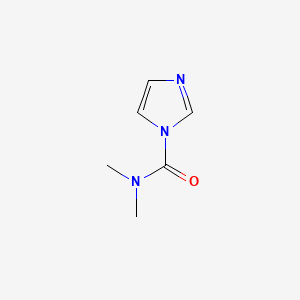
5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an oxadiazole), and any functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy may be used to analyze the compound’s chemical properties .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole involves the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with N-(hydroxyimino)acetamide to form 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide. Finally, this compound is reacted with bromomethane in the presence of a base to form the target compound.", "Starting Materials": ["Cyclopropylcarboxylic acid", "Thionyl chloride", "N-(hydroxyimino)acetamide", "Bromomethane", "Base"], "Reaction": ["1. Cyclopropylcarboxylic acid is reacted with thionyl chloride to form cyclopropylcarbonyl chloride.", "2. Cyclopropylcarbonyl chloride is reacted with N-(hydroxyimino)acetamide to form 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide.", "3. 3-cyclopropyl-1,2,4-oxadiazol-5-yl acetamide is reacted with bromomethane in the presence of a base to form 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole."] } | |
Número CAS |
1443289-31-3 |
Nombre del producto |
5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole |
Fórmula molecular |
C6H7BrN2O |
Peso molecular |
203 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
